4-{[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE
Overview
Description
4-{[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE is a heterocyclic compound that features a unique combination of triazole and thiazole rings. These structures are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Scientific Research Applications
4-{[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE typically involves the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, α-tosyloxy ketones, ethyl bromoacetate, hydrazonoyl halides, α-chloroacetylacetone, and propargyl bromide . These reactions are often carried out under conventional heating conditions in the presence of heteropolyacids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole or thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Mechanism of Action
The mechanism of action of 4-{[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and electron-donating properties allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to the thiazole ring in the compound.
Uniqueness
4-{[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE is unique due to its combination of triazole and thiazole rings, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
4-[(5-cyclopropyl-4-propyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-phenyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S2/c1-2-10-22-16(13-8-9-13)20-21-18(22)24-12-15-11-23-17(19-15)14-6-4-3-5-7-14/h3-7,11,13H,2,8-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXYRLNEFGXILY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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